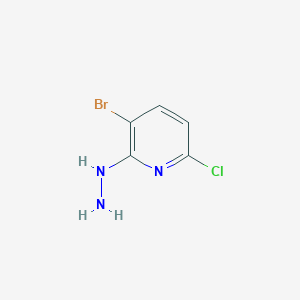

3-Bromo-6-chloro-2-hydrazinylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry

The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, is a ubiquitous scaffold in a multitude of biologically active compounds and functional materials. Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its importance. The nitrogen atom in the pyridine ring not only imparts polarity and potential for hydrogen bonding but also influences the electronic properties of the ring, making it a versatile component in drug design. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of its steric and electronic properties, enabling chemists to optimize its interaction with biological targets.

Overview of Hydrazine (B178648) Functional Group Chemistry within Heterocyclic Systems

The hydrazine functional group (-NHNH2) is a powerful nucleophile and a valuable synthon in organic chemistry. mdpi.com When attached to a heterocyclic system, it significantly enhances the synthetic utility of the molecule. Hydrazines are key precursors in the synthesis of a variety of other heterocyclic rings, such as pyrazoles, triazoles, and pyridazines, through cyclization reactions with appropriate bifunctional reagents. researchgate.net The reactivity of the hydrazine moiety can be readily modulated, and its derivatives, such as hydrazones formed by condensation with aldehydes and ketones, are stable and often exhibit interesting biological properties themselves. google.com The incorporation of a hydrazine group into a pyridine scaffold, as seen in 3-Bromo-6-chloro-2-hydrazinylpyridine, therefore opens up a rich field of chemical transformations for the creation of diverse molecular entities.

Rationale and Scope of Research on this compound

The specific structure of this compound, with its distinct pattern of substitution, presents a compelling case for its investigation. The presence of two different halogen atoms (bromine and chlorine) at positions 3 and 6, respectively, offers the potential for regioselective reactions, such as cross-coupling reactions, where one halogen may be more reactive than the other under specific conditions. The hydrazine group at position 2 is poised to participate in a variety of condensation and cyclization reactions. Research into this compound is driven by its potential to serve as a versatile intermediate in the synthesis of novel compounds with tailored properties. The scope of this article is to provide a focused overview of the known and inferred chemical properties of this compound, including its synthesis and reactivity, and to highlight its potential applications as a precursor in the development of new bioactive molecules and functional materials, based on the established chemistry of its constituent functional groups.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-6-chloropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHSAXQJCPQKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 3 Bromo 6 Chloro 2 Hydrazinylpyridine

The synthesis of 3-Bromo-6-chloro-2-hydrazinylpyridine, while not extensively detailed in peer-reviewed literature, can be reliably inferred from established synthetic protocols for analogous hydrazinylpyridines. google.comgoogle.comresearchgate.net The most common and direct approach involves the nucleophilic aromatic substitution of a dihalogenated pyridine (B92270) precursor with hydrazine (B178648) hydrate (B1144303).

A plausible synthetic route starts from 2,3-dibromo-6-chloropyridine (B1416648) or 2,6-dichloro-3-bromopyridine. The greater lability of a halogen atom at the 2-position of the pyridine ring towards nucleophilic attack makes it the likely site of substitution by the hydrazine nucleophile. The reaction is typically carried out by heating the dihalopyridine with an excess of hydrazine hydrate, often in the presence of a solvent such as ethanol (B145695) or propanol. researchgate.net

Table 1: Plausible Synthesis of this compound

| Starting Material | Reagents | Typical Solvents | General Reaction Conditions |

| 2,3-Dibromo-6-chloropyridine | Hydrazine hydrate | Ethanol, Propanol, N,N-Dimethylformamide | Heating under reflux |

| 2,6-Dichloro-3-bromopyridine | Hydrazine hydrate | Ethanol, Propanol, N,N-Dimethylformamide | Heating under reflux |

The characterization of the resulting this compound would involve standard analytical techniques.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅BrClN₃ | PubChem uni.lu |

| Molecular Weight | 222.47 g/mol | PubChem uni.lu |

| Appearance | Likely a solid at room temperature | Inferred from analogous compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be crucial for confirming the structure of the synthesized compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides invaluable information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Bromo-6-chloro-2-hydrazinylpyridine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for an unambiguous assignment of its proton and carbon signals, thereby confirming its proposed structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

A detailed ¹H NMR spectrum of this compound would be expected to reveal distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the hydrazinyl and amino groups. The chemical shifts (δ) of the two aromatic protons would be influenced by the electronic effects of the bromine, chlorine, and hydrazinyl substituents. The coupling between these adjacent protons would result in a characteristic splitting pattern, likely doublets, with a coupling constant (J) typical for ortho-coupling in a pyridine ring. The protons of the -NH-NH₂ group would likely appear as broader signals due to quadrupole effects and chemical exchange, and their chemical shifts could be sensitive to solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-4 | 7.50 - 7.60 | d | 8.0 - 9.0 | 1H |

| H-5 | 6.80 - 6.90 | d | 8.0 - 9.0 | 1H |

| -NH- | 8.50 - 9.00 | br s | - | 1H |

| -NH₂ | 4.50 - 5.00 | br s | - | 2H |

Note: This is a hypothetical data table based on known chemical shift ranges for similar structures. Actual experimental values may vary.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum of this compound would provide crucial information about the carbon framework of the molecule. Five distinct signals would be expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are highly dependent on the nature of the directly attached substituents. The carbons bearing the bromine (C-3), chlorine (C-6), and hydrazinyl (C-2) groups would exhibit characteristic chemical shifts. Specifically, the carbon attached to the electronegative chlorine atom would be expected at a lower field, while the carbon attached to bromine would also be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 158.0 - 162.0 |

| C-3 | 110.0 - 115.0 |

| C-4 | 140.0 - 145.0 |

| C-5 | 115.0 - 120.0 |

| C-6 | 145.0 - 150.0 |

Note: This is a predicted data table based on computational models and data from analogous compounds. Experimental verification is required.

Two-Dimensional NMR Techniques for Structure Confirmation

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would establish the connectivity between the aromatic protons on the pyridine ring, showing a cross-peak between the signals of H-4 and H-5.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the ¹³C signals for the protonated carbons (C-4 and C-5).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range correlations between protons and carbons (typically over two to three bonds). This would be critical in assigning the quaternary carbons (C-2, C-3, and C-6) by observing correlations from the aromatic protons to these carbons. For instance, the H-4 proton would be expected to show correlations to C-2, C-3, and C-6.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the hydrazinyl group would be expected in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3200 - 3400 | N-H stretching (hydrazinyl) |

| 3000 - 3100 | Aromatic C-H stretching |

| 1550 - 1600 | C=N stretching (pyridine ring) |

| 1400 - 1500 | C=C stretching (pyridine ring) |

| 1200 - 1300 | C-N stretching |

| Below 800 | C-Cl stretching |

| Below 700 | C-Br stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to the vibrations of the molecular backbone and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing the vibrations of the substituted pyridine ring. The ring breathing modes, which are often strong in the Raman spectrum, would provide a characteristic fingerprint for the molecule. The C-Br and C-Cl stretching vibrations would also be observable in the low-frequency region. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational analysis and confident identification of the compound.

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a pivotal technique for confirming the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry provides the exact mass of the molecular ion, which can be used to confirm its elemental composition.

The monoisotopic mass of this compound (C₅H₅BrClN₃) is 220.93555 Da. uni.lu In typical ESI-MS analysis, the compound is expected to be observed as various adducts. The predicted mass-to-charge ratios (m/z) for common adducts are crucial for its identification in a complex matrix.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 221.94283 |

| [M+Na]⁺ | 243.92477 |

| [M+K]⁺ | 259.89871 |

| [M-H]⁻ | 219.92827 |

| [M]⁺ | 220.93500 |

Data sourced from PubChem. uni.lu

X-ray Crystallography and Solid-State Structural Analysis

While the crystal structure for this compound itself is not publicly documented, a detailed analysis of the closely related analogue, 2-Bromo-6-hydrazinylpyridine , provides significant insight into the expected solid-state structure and intermolecular interactions. nih.gov

Single crystal X-ray diffraction of 2-Bromo-6-hydrazinylpyridine reveals its absolute molecular geometry. The analysis shows that the compound crystallizes in the orthorhombic space group P2₁2₁2₁. nih.govresearchgate.net The asymmetric unit contains two conformationally non-equivalent molecules, both of which are essentially planar. nih.gov This planarity is a key feature of the pyridine ring system. The hydrazinyl group's conformation relative to the pyridine ring can vary, with both syn and anti dispositions observed in the crystal lattice of the analogue. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₆BrN₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9606 |

| b (Å) | 13.9649 |

| c (Å) | 23.0332 |

| Z (molecules per unit cell) | 8 |

Data pertains to the analogue 2-Bromo-6-hydrazinylpyridine. researchgate.net

The crystal packing of 2-Bromo-6-hydrazinylpyridine is stabilized by a network of non-covalent interactions, which would be expected to be present in this compound as well. nih.gov

Hydrogen Bonding: The hydrazinyl group is a potent hydrogen bond donor, while the pyridine nitrogen atom is an acceptor. In the crystal structure of the analogue, extensive N—H⋯N hydrogen bonds link the molecules, forming chains. nih.gov Bifurcated N—H⋯(N,N) hydrogen bonds are also observed. nih.gov

Halogen Bonding: A notable interaction is a short Br⋯Br contact, with a measured distance of 3.6328 Å. nih.gov This distance is shorter than the sum of the van der Waals radii, indicating a significant halogen bond that contributes to the stability of the crystal lattice. nih.gov The introduction of a chlorine atom in the target molecule could lead to additional C-Cl⋯N or C-Cl⋯Br halogen bonds.

π-Stacking: The planar pyridine rings are involved in staggered π–π stacking interactions, which further stabilize the molecular packing in the solid state. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted pyridine ring. Pyridine itself exhibits absorption bands corresponding to π → π* and n → π* electronic transitions.

The presence of substituents on the pyridine ring significantly modifies its absorption spectrum. The bromo and chloro groups (halogens) and the hydrazinyl group (-NHNH₂) act as auxochromes.

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The halogen and hydrazinyl substituents, particularly the electron-donating hydrazinyl group, are expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to unsubstituted pyridine.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs of the pyridine ring or the hydrazinyl group) to a π* antibonding orbital. These transitions are typically weaker than π → π* transitions and occur at longer wavelengths. The presence of the hydrazinyl group, with its two nitrogen atoms and available lone pairs, would be a primary contributor to n → π* absorption bands.

Solvent Effects on Electronic Transitions and Absorption Maxima

A comprehensive review of scientific literature and chemical databases reveals a notable absence of experimental data regarding the solvatochromic behavior of this compound. Investigations into the effects of different solvents on the electronic transitions and absorption maxima (λmax) of this specific compound have not been published.

The study of solvent effects, a phenomenon known as solvatochromism, is crucial for understanding the electronic structure of a molecule and its interactions with its immediate environment. When a compound is dissolved in various solvents of differing polarities, the energies of its ground and excited electronic states can be stabilized to different extents. This differential stabilization leads to shifts in the absorption maxima in the UV-Visible spectrum. Typically, a shift to a longer wavelength (red shift or bathochromic shift) indicates that the excited state is more stabilized by the solvent than the ground state, often occurring in more polar solvents for polar molecules. Conversely, a shift to a shorter wavelength (blue shift or hypsochromic shift) suggests greater stabilization of the ground state.

Analysis of such shifts provides valuable insights into the nature of the electronic transitions (e.g., n→π* or π→π*), the polarity of the molecule, and specific solute-solvent interactions such as hydrogen bonding.

However, for this compound, no such studies have been documented in publicly accessible research. The PubChem database, a comprehensive resource for chemical information, explicitly notes for this compound: "No literature data available for this compound." uni.lu Consequently, a data table detailing the absorption maxima in various solvents cannot be generated. Further experimental research is required to characterize the spectroscopic properties of this compound in solution.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure Analysis

No published data is available regarding the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) or the electronic structure of 3-Bromo-6-chloro-2-hydrazinylpyridine as determined by DFT calculations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

There are no publicly available theoretical predictions for the ¹H and ¹³C NMR chemical shifts, FT-IR and Raman vibrational frequencies, or the UV-Vis absorption spectra of this compound based on DFT methods.

Molecular Orbital Analysis

Frontier Molecular Orbitals (FMOs) Analysis

Information on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other related quantum chemical parameters for this compound is not available in published literature.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions

A Natural Bond Orbital (NBO) analysis, which would provide insights into charge transfer and hyperconjugative interactions within the this compound molecule, has not been reported in scientific literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

There are no published Molecular Electrostatic Potential (MEP) surface maps for this compound. Such an analysis would identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its reactivity and intermolecular interactions.

Conformational Landscape and Energetic Stability

A comprehensive review of the scientific literature reveals a notable absence of specific computational and theoretical studies focused on the conformational landscape and energetic stability of this compound. To date, detailed quantum chemical calculations, such as Density Functional Theory (DFT) studies, aimed at elucidating the potential energy surface, identifying stable conformers, and quantifying the energy differences between them for this particular molecule have not been reported.

However, insights into the potential conformational behavior of this compound can be inferred from experimental studies on closely related analogs. For instance, X-ray crystallographic analysis of the isomeric compound, 2-Bromo-6-hydrazinylpyridine, has demonstrated the existence of conformational isomerism related to the orientation of the hydrazinyl group relative to the pyridine (B92270) ring. nih.govresearchgate.netnih.gov

In the crystal structure of 2-Bromo-6-hydrazinylpyridine, two distinct, non-equivalent molecular conformations were identified within the asymmetric unit. nih.govresearchgate.netnih.gov These conformers are primarily distinguished by the torsion angle around the C-N bond connecting the pyridine ring to the hydrazinyl group. The two observed conformations are:

Syn-conformation: Where the terminal amino group of the hydrazinyl moiety is oriented on the same side as the pyridine nitrogen atom.

Anti-conformation: Where the terminal amino group of the hydrazinyl moiety is oriented on the opposite side of the pyridine nitrogen atom.

The presence of both syn- and anti-conformers in the solid state of a related compound suggests that the energy barrier to rotation around the C-N bond is relatively low. For this compound, it is highly probable that similar syn- and anti-conformational isomers exist and are energetically accessible. The precise energy difference between these conformers and the rotational barrier would be influenced by the electronic effects of the bromine and chlorine substituents, as well as potential intramolecular interactions, such as hydrogen bonding.

A theoretical investigation would be necessary to accurately model the conformational landscape of this compound. Such a study would involve mapping the potential energy surface as a function of the key dihedral angles to locate all energy minima, corresponding to stable conformers, and the transition states that connect them. This would provide quantitative data on the relative stabilities of the conformers and the energy barriers for their interconversion.

The following table summarizes the key torsional angles that define the syn- and anti-conformations observed in the crystal structure of the related compound, 2-Bromo-6-hydrazinylpyridine, which illustrates the type of conformational isomerism that could be expected for this compound. nih.govresearchgate.net

| Compound Name | Conformation | Key Torsional Angle | Torsional Angle (°) |

| 2-Bromo-6-hydrazinylpyridine | Syn | N1—C5—N2—N3 | 5.4(3) |

| 2-Bromo-6-hydrazinylpyridine | Anti | N4—C10—N5—N6 | 171.0(2) |

| *Data from crystallographic studies |

Further computational studies are required to provide a detailed and quantitative understanding of the conformational preferences and energetic stability of this compound.

Conclusion

Established Synthetic Routes

Established methods for the synthesis of this compound primarily rely on the principles of nucleophilic aromatic substitution (SNAr) on halogenated pyridine precursors. These routes are well-documented and offer reliable pathways to the target compound and its analogues.

Nucleophilic Aromatic Substitution Strategies in Pyridine Halides

Nucleophilic aromatic substitution is a fundamental reaction class for functionalizing pyridine rings. Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to attack by nucleophiles, especially at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. The presence of good leaving groups, such as halogens, and additional electron-withdrawing substituents further activates the ring toward substitution.

The mechanism of SNAr in pyridines involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by resonance, with the negative charge being delocalized over the ring and, significantly, onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 positions. researchgate.netbeilstein-journals.org The subsequent departure of the leaving group (halide ion) restores the aromaticity of the ring, yielding the substituted product. google.com

Reaction with Hydrazine Hydrate (B1144303)

A common and direct method for introducing a hydrazinyl group at the 2-position of a pyridine ring is the reaction of a suitable 2-halopyridine precursor with hydrazine hydrate. mdpi.com This reaction is a classical example of nucleophilic aromatic substitution where hydrazine acts as the nucleophile.

The synthesis of hydrazinylpyridines often involves heating the corresponding chloropyridine or bromopyridine with an excess of hydrazine hydrate, sometimes in a solvent such as ethanol (B145695), n-butanol, or N,N-dimethylformamide. uni.lu For instance, the synthesis of 1-(3-chloropyridin-2-yl)hydrazine is achieved by refluxing 2,3-dichloropyridine (B146566) with hydrazine hydrate in ethanol. The use of a significant excess of hydrazine hydrate is a common strategy to maximize the yield of the desired monohydrazinyl product and minimize the formation of dimeric or other side products. mdpi.com Reaction conditions can be optimized by adjusting temperature and reaction time to achieve high purity and yield. For example, reacting 2,3-dichloropyridine with 80% hydrazine hydrate at 130 °C for 10 hours can result in a 95% yield of 3-chloro-2-hydrazinopyridine (B1363166). uni.lu

Table 1: Synthesis of Hydrazinylpyridines via Reaction with Hydrazine Hydrate

| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2,3-Dichloropyridine | Hydrazine Hydrate | Ethanol | Reflux | 2 | 1-(3-Chloropyridin-2-yl)hydrazine | 65 |

| 2,3-Dichloropyridine | 80% Hydrazine Hydrate | N,N-Dimethylpropanolamine | 130 | 10 | 3-Chloro-2-hydrazinopyridine | 95 |

Influence of Halogen Regiochemistry on Substitution

The regiochemical outcome of nucleophilic aromatic substitution on polyhalogenated pyridines is dictated by the electronic properties of the pyridine ring. The C2 and C4 positions are electronically activated towards nucleophilic attack because the negative charge of the reaction intermediate can be effectively delocalized onto the ring nitrogen atom. researchgate.netbeilstein-journals.org

In precursors like 3-bromo-2,6-dichloropyridine (B1287612), the probable starting material for this compound, the chlorine atoms are located at the activated C2 and C6 positions. The bromine atom at the C3 position is significantly less reactive towards nucleophilic substitution. Therefore, when reacting with hydrazine, substitution occurs selectively at one of the chloro-substituted positions, primarily the C2 position, due to steric and electronic factors. Studies on substituted 2,6-dichloropyridines have shown that the nature and position of other substituents can influence the regioselectivity between the C2 and C6 positions. For example, bulky substituents at the 3-position can direct substitution towards the less sterically hindered 6-position.

Synthesis from Dihalo- and Trihalopyridine Precursors

The synthesis of this compound is achieved by starting with a trihalopyridine precursor that has the desired arrangement of halogen atoms. The most logical precursor for this target molecule is 3-bromo-2,6-dichloropyridine.

In this synthesis, a nucleophilic aromatic substitution reaction is carried out where one of the chlorine atoms, being in an activated position (C2 or C6), is displaced by the hydrazine nucleophile. The reaction typically involves treating 3-bromo-2,6-dichloropyridine with hydrazine hydrate. The substitution will preferentially occur at the C2 position, leading to the formation of this compound. This selectivity is consistent with the known principles of SNAr on the pyridine nucleus. A related synthesis involves the reaction of 2,3,6-trichloropyridine (B1294687) with a mixed catalyst and hydrogen to first produce 2,3-dichloropyridine, which is then reacted with hydrazine hydrate to yield 3-chloro-2-hydrazinopyridine, demonstrating the feasibility of selective substitution on polyhalopyridines.

Emerging Synthetic Approaches and Considerations

While traditional synthetic routes are effective, modern synthetic chemistry places a strong emphasis on the development of methods that are not only efficient but also environmentally sustainable.

Development of Environmentally Benign and Efficient Protocols

Recent research has focused on creating "green" synthetic protocols for pyridine derivatives. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. Key strategies include the use of microwave irradiation, which can significantly shorten reaction times and improve yields, and the use of greener solvents like water or ethanol.

For the synthesis of hydrazinylpyridines, environmentally benign approaches could involve solvent-free reaction conditions or the use of catalytic systems that allow for milder reaction conditions. The development of one-pot multicomponent reactions is another hallmark of green chemistry, streamlining synthetic sequences and reducing the need for intermediate purification steps. While specific green protocols for this compound are not extensively documented, the principles from related pyridine syntheses are applicable. These include optimizing reactions to use less hazardous solvents, reducing the excess of reagents like hydrazine hydrate, and exploring catalytic methods to enhance reaction efficiency and selectivity.

Advanced Applications in Synthetic Chemistry and Materials Science

Building Blocks for Complex Molecular Architectures

The strategic placement of reactive sites on the 3-bromo-6-chloro-2-hydrazinylpyridine scaffold makes it an ideal starting material for synthesizing complex, multi-ring systems and for generating large collections of structurally diverse molecules.

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles

The nucleophilic hydrazine (B178648) moiety of this compound is a key functional group for constructing fused heterocyclic systems. Through condensation and subsequent cyclization reactions, it enables access to a variety of polycyclic aromatic nitrogen heterocycles.

Classic synthetic strategies that can be employed include:

Fischer Indole (B1671886) Synthesis : This reaction involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. wikipedia.orgsharif.edu The initial formation of a hydrazone is followed by a nih.govnih.gov-sigmatropic rearrangement and cyclization to produce an indole ring. wikipedia.org By reacting this compound with appropriate carbonyl compounds, this method can be adapted to synthesize halogenated pyrrolo[3,2-b]pyridines, which are valuable cores in medicinal chemistry.

Pictet-Spengler Reaction : This reaction facilitates the synthesis of tetrahydro-β-carbolines from the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov While the classical reaction involves a β-arylethylamine, analogous cyclizations with hydrazines can lead to the formation of fused pyridotriazine structures.

Annulation Reactions : The hydrazine group can react with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls to form fused pyrazole (B372694) or pyridazine (B1198779) rings, respectively. Furthermore, reaction with ortho-formylarylcarboxylic acids or related synthons can lead to the construction of fused triazinone systems.

These reactions underscore the utility of this compound in generating novel, rigid heterocyclic frameworks that are of significant interest in drug discovery and materials science.

Table 1: Examples of Polycyclic Heterocycles Accessible from Hydrazinylpyridine Precursors

| Heterocyclic Core | Synthetic Strategy | Potential Precursors |

| Pyrrolo[3,2-b]pyridine | Fischer Indole Synthesis | This compound + Ketone/Aldehyde |

| Triazolo[4,3-b]pyridazine | Condensation/Cyclization | This compound + Carboxylic Acid/Orthoester |

| Pyrazolo[1,5-a]pyridine | Condensation/Cyclization | This compound + 1,3-Diketone |

Incorporation into Scaffold Designs for Diverse Compound Libraries

The concept of "privileged scaffolds" highlights the importance of certain molecular frameworks that can be systematically modified to generate libraries of compounds for biological screening. nih.gov this compound is an exemplary starting point for such diversity-oriented synthesis. nih.gov

The synthetic utility of this compound lies in its orthogonal reactivity:

Hydrazine Condensation : The hydrazine group can be readily condensed with a vast library of commercially available aldehydes and ketones to produce a diverse set of hydrazone derivatives. mdpi.com

Halogen Functionalization : The bromo and chloro substituents on the pyridine (B92270) ring serve as handles for further chemical modification, most notably through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of various aryl, alkyl, or amino groups at these positions.

By combining these two approaches, a combinatorial library of compounds with significant structural and functional diversity can be rapidly assembled from a single, common intermediate. This strategy is highly efficient for exploring chemical space in the search for new bioactive molecules.

Development of Chelating Ligands and Coordination Compounds

The pyridine and hydrazine moieties within this compound provide an excellent foundation for designing ligands capable of coordinating with metal ions. These coordination compounds have applications ranging from catalysis to materials science.

Synthesis of Metal-Binding Hydrazones and Hydrazinylpyridine-Based Complexes

Arylhydrazines are well-established precursors for creating pharmacologically active, metal-binding hydrazones. researchgate.net The condensation of this compound with aldehydes or ketones containing additional donor atoms (e.g., hydroxyl, amino, or pyridyl groups) generates multidentate ligands. nih.govresearchgate.net

These resulting hydrazone ligands typically coordinate to metal centers through the pyridine nitrogen and the imine nitrogen, forming stable five- or six-membered chelate rings. This bidentate or potentially tridentate coordination is crucial for the formation of stable metal complexes. jptcp.comresearchgate.net A variety of transition metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II), can be incorporated to form complexes with distinct geometries and electronic properties. nih.govfrontiersin.org The synthesis of such complexes is generally straightforward, often involving the reaction of the hydrazone ligand with a metal salt in a suitable solvent. jptcp.com

Potential for Tuning Photophysical Properties of Coordination Compounds

The photophysical properties of coordination compounds, such as their absorption and emission characteristics, are highly dependent on the nature of both the metal center and the surrounding ligands. The this compound framework offers several avenues for tuning these properties.

Ligand Substitution : Modification of the ligand structure by varying the aldehyde or ketone used in the hydrazone synthesis can systematically alter the electronic environment of the metal center. Introducing electron-donating or electron-withdrawing groups on the ligand can shift the energy levels of the molecular orbitals, thereby changing the absorption and emission wavelengths. acs.org

Halogen Effects : The presence of bromo and chloro substituents on the pyridine ring can influence the photophysical properties. The electron-withdrawing nature of halogens can impact the metal-to-ligand charge transfer (MLCT) energies. researchgate.net

Heavy-Atom Effect : The bromine atom, in particular, can promote intersystem crossing (ISC) via the heavy-atom effect. qmul.ac.uk This can enhance phosphorescence by facilitating the transition from a singlet excited state to a triplet excited state, potentially leading to materials with long-lived emission, which is desirable for applications in organic light-emitting diodes (OLEDs). rsc.org

Systematic adjustments to the ligand scaffold allow for the fine-tuning of emission from blue to red, demonstrating the potential for creating a wide gamut of luminescent materials. rsc.orgnih.govacs.org

Table 2: Factors for Tuning Photophysical Properties of Coordination Compounds

| Tuning Factor | Mechanism | Effect on Properties |

| Ligand Conjugation | Extends π-system of the ligand | Red-shift in absorption/emission, potential increase in quantum yield |

| Substituent Electronics | Modifies ligand orbital energies | Shifts MLCT energies, alters emission wavelength |

| Heavy-Atom (Br) | Enhances spin-orbit coupling | Promotes intersystem crossing, can increase phosphorescence |

Applications in Analytical Derivatization and Chemical Probes

The reactivity of the hydrazine group makes this compound and its derivatives valuable in analytical chemistry. Hydrazines are classic derivatizing agents for carbonyl compounds (aldehydes and ketones) in techniques like high-performance liquid chromatography (HPLC). greyhoundchrom.com The reaction converts the often non-chromophoric carbonyls into hydrazones, which typically possess strong ultraviolet absorbance, enabling sensitive detection.

Enhancement of Detection Sensitivity and Selectivity in Chromatographic-Mass Spectrometric Analyses

There is currently no specific research available in scientific literature detailing the use of this compound as a derivatization agent or standard to enhance detection sensitivity and selectivity in chromatographic-mass spectrometric (LC-MS) analyses. General LC-MS techniques are widely used for the separation and identification of complex mixtures, but the application of this particular compound for such purposes has not been documented. researchgate.netcmro.innih.gov

While experimental data is lacking, predictive models provide theoretical mass spectrometry values for the compound. These predictions can be useful for hypothetical identification in mass spectrometric analyses.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 221.94283 | 132.8 |

| [M+Na]+ | 243.92477 | 145.9 |

| [M-H]- | 219.92827 | 137.8 |

| [M+NH4]+ | 238.96937 | 153.8 |

| [M+K]+ | 259.89871 | 132.7 |

Table 1. Predicted Collision Cross Section (CCS) values for this compound adducts. uni.lu

Development of Receptors for Ion Detection

A review of scientific databases indicates that this compound has not been utilized or developed as a specific receptor for ion detection. The synthesis of chemosensors and receptors for anions or cations is an active area of research, but studies have not reported the application of this particular molecule.

Functional Materials Research

Exploration of Fluorescent Properties in Derivatives

There is no available research on the synthesis of derivatives from this compound for the exploration of their fluorescent properties. While other hydrazine-based compounds have been investigated as fluorophores, this specific bromo-chloro-substituted hydrazinylpyridine has not been a subject of such studies. researchgate.net

Understanding Supramolecular Assembly and Intermolecular Interactions in Solid-State Materials

No experimental studies, such as X-ray crystallography, have been published for this compound. Therefore, its supramolecular assembly and specific intermolecular interactions in the solid state have not been determined.

However, research on structurally related compounds, such as 2-Bromo-6-hydrazinylpyridine, provides insight into the types of interactions that could be anticipated. In the crystal structure of 2-Bromo-6-hydrazinylpyridine, the molecules are linked by a system of N—H⋯N hydrogen bonds, a Br⋯Br halogen bond, and π-stacking between the pyridine rings. nih.goviucr.orgiucr.org These non-covalent interactions are crucial in dictating the molecular packing in the solid state. It is plausible that this compound would exhibit similar, albeit electronically and sterically modified, interactions.

| Interaction Type | Description | Observed in Related Compounds |

|---|---|---|

| Hydrogen Bonding | N—H⋯N interactions formed by the hydrazinyl group. | Yes (e.g., in 2-Bromo-6-hydrazinylpyridine) nih.gov |

| Halogen Bonding | Interactions involving bromine and/or chlorine atoms (e.g., Br⋯Br, Cl⋯N). | Yes (Br⋯Br in 2-Bromo-6-hydrazinylpyridine) nih.gov |

| π–π Stacking | Stacking interactions between the aromatic pyridine rings. | Yes (e.g., in 2-Bromo-6-hydrazinylpyridine) nih.gov |

Table 2. Types of intermolecular interactions observed in compounds structurally similar to this compound.

Without direct experimental data for this compound, any discussion of its solid-state properties remains speculative and based on extrapolation from related structures.

Conclusion and Future Research Directions

Synthesis of Current Research Advancements and Contributions

The primary contribution of 3-Bromo-6-chloro-2-hydrazinylpyridine to the field of chemistry is its role as a key precursor in the synthesis of high-value chemical products. Research advancements are largely centered on its utilization in constructing complex heterocyclic systems. The established method for synthesizing polysubstituted hydrazinylpyridines involves the nucleophilic aromatic substitution (SNAr) reaction of a corresponding polyhalogenated pyridine (B92270) with hydrazine (B178648) hydrate (B1144303). For instance, the synthesis of (3,5-dichloro-2-pyridyl)hydrazine is achieved through the reaction of 2,3,5-trichloropyridine (B95902) with hydrazine hydrate. researchgate.net Similarly, 3-chloro-2-hydrazinopyridine (B1363166) is prepared from 2,3-dichloropyridine (B146566) and hydrazine hydrate, often under reflux conditions in a suitable solvent like ethanol (B145695). google.com

Based on these established precedents, the synthesis of this compound is understood to proceed via the reaction of a trihalogenated pyridine, such as 2,3-dibromo-6-chloropyridine (B1416648) or 3-bromo-2,6-dichloropyridine (B1287612), with hydrazine. The regioselectivity of the hydrazine attack is directed to the C2 position, which is activated by the electron-withdrawing nitrogen atom of the pyridine ring.

The most significant contribution stemming from the availability of this compound is its use in the production of diamide (B1670390) insecticides. It is a critical intermediate for synthesizing the pyrazole-carboxamide core of several commercial pesticides. The hydrazine moiety of this compound is reacted with a suitable diketone or its equivalent to form the substituted pyrazole (B372694) ring, which is a key pharmacophore for these agrochemicals.

Identification of Remaining Challenges and Future Opportunities in Synthetic Methodologies

Despite the utility of the established synthetic routes, several challenges remain, presenting opportunities for methodological innovation.

Remaining Challenges:

Hazardous Reagents: The conventional synthesis relies on hydrazine hydrate, a highly toxic and potentially explosive reagent, which requires stringent handling protocols and poses environmental concerns. google.com The development of hydrazine-free synthetic routes is a significant challenge. rsc.org

Reaction Conditions and Selectivity: Syntheses often require elevated temperatures and extended reaction times, leading to high energy consumption. google.com Furthermore, achieving high regioselectivity in the hydrazinolysis of polyhalogenated pyridines can be difficult, potentially leading to mixtures of isomers and necessitating complex purification procedures. mdpi.com

Future Opportunities in Synthetic Methodologies:

Green Chemistry Approaches: There is a substantial opportunity to develop more environmentally benign synthetic methods. This includes the exploration of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for pyridine derivatives. nih.gov Another avenue is the use of visible-light-induced or photocatalytic methods, which can enable reactions under milder conditions. rsc.org The development of catalyst-free syntheses in green solvents like water further aligns with the principles of sustainable chemistry. rsc.org

Catalytic Methods: The introduction of catalytic systems could offer milder and more selective pathways. For example, copper-catalyzed methods have been developed for creating polysubstituted pyridazines from acylhydrazones. nih.gov Research into catalytic C-N bond formation to introduce the hydrazine group or its precursor could eliminate the need for harsh conditions.

Flow Chemistry: Implementing continuous flow reactors for the synthesis could enhance safety, particularly when using hazardous reagents like hydrazine, by minimizing the volume of reactive material at any given time. This approach also allows for better control over reaction parameters, potentially improving yield and selectivity.

Outlook on Novel Chemical Transformations and Expanded Applications for Halogenated Hydrazinylpyridines

The future of halogenated hydrazinylpyridines like this compound lies in expanding their synthetic utility beyond current applications and exploring new domains.

Novel Chemical Transformations: The reactivity of this molecule is not limited to the formation of pyrazoles. The hydrazine group is a versatile functional handle for a wide array of chemical transformations.

Denitrogenative Coupling: Novel copper-catalyzed, visible-light-mediated denitrogenative coupling reactions of hydrazinylpyridines with terminal alkynes have been reported to form 2-(alkylethynyl)pyridines, with nitrogen gas and water as the only byproducts. rsc.org This green transformation opens a pathway to a new class of substituted pyridines from the same intermediate.

Heterocycle Synthesis: The hydrazine moiety can be used to construct a variety of other N-containing heterocycles, such as pyridazines, triazoles, and tetrazoles, which are prevalent scaffolds in medicinal chemistry. nih.gov

Cross-Coupling Reactions: The bromine and chlorine atoms on the pyridine ring serve as handles for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for late-stage functionalization, enabling the synthesis of diverse libraries of compounds for screening in drug discovery and materials science.

Expanded Applications: While the primary application is in agrochemicals, the structural motifs are highly relevant to other fields.

Medicinal Chemistry: Pyridine and its halogenated derivatives are ubiquitous in pharmaceuticals. nih.govresearchgate.net The halogens can modulate pharmacokinetic properties and participate in halogen bonding with protein targets, a key interaction in modern drug design. namiki-s.co.jpnih.gov The this compound scaffold could be used as a starting point for developing new therapeutic agents. The concept of bioisosteric replacement, where parts of the molecule are swapped for groups with similar physicochemical properties, could be applied to design novel drug candidates with improved efficacy or safety profiles. nih.govcambridgemedchemconsulting.comresearchgate.net

Materials Science: Polysubstituted pyridines are important building blocks for functional materials, including metal-organic frameworks (MOFs) and supramolecular assemblies. nih.gov The specific electronic and coordination properties imparted by the halogen and hydrazine substituents could be exploited in the design of new materials with unique optical or electronic properties.

Q & A

Q. How can researchers optimize the synthesis of 3-Bromo-6-chloro-2-hydrazinylpyridine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., temperature, solvent, catalyst) and purification techniques. For example, hydrazine substitution reactions on halogenated pyridine precursors (e.g., 3-bromo-6-chloropyridine derivatives) may require refluxing in ethanol or THF under inert atmospheres . Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) or recrystallization (from ethanol/water mixtures) can enhance purity . Monitoring reaction progress with TLC or HPLC ensures intermediate stability and product formation.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Due to potential toxicity and irritancy, researchers must use fume hoods for all procedures involving this compound. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Waste disposal should adhere to halogenated organic waste guidelines. Stability tests under varying temperatures (e.g., 4°C vs. room temperature) are recommended to prevent decomposition .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy (¹H and ¹³C) to verify hydrazine (-NH-NH₂) and pyridine ring proton environments .

- High-resolution mass spectrometry (HRMS) for molecular ion ([M+H]⁺) and isotopic pattern matching (due to Br/Cl presence) .

- Elemental analysis to validate C, H, N, Br, and Cl percentages against theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Researchers should:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions .

- Compare solubility in multiple solvents (e.g., DMSO, methanol) using UV-Vis spectroscopy to assess batch consistency .

- Cross-reference data with X-ray crystallography (if crystals are obtainable) to confirm molecular packing .

Q. What computational modeling approaches are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., Gaussian or ORCA software) can model reaction pathways by calculating activation energies for Br/Cl substitution sites. Solvent effects are incorporated using the polarizable continuum model (PCM). Pairing DFT with molecular dynamics (MD) simulations predicts steric hindrance effects from the hydrazine group .

Q. How can the hydrazine group in this compound be functionalized for targeted heterocyclic chemistry applications?

- Methodological Answer : The hydrazine moiety enables condensation reactions with ketones/aldehydes to form hydrazones, which cyclize into pyrazoles or triazoles under acidic or thermal conditions. For example:

Q. What experimental design principles apply when studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design to test multiple variables (e.g., pH 2–12, 25–60°C). Stability is assessed via:

- HPLC-MS to detect degradation products .

- Kinetic studies (Arrhenius plots) to extrapolate shelf-life at standard storage conditions .

Q. How can researchers leverage this compound as a building block for metal-organic frameworks (MOFs) or catalysts?

- Methodological Answer : The bromo and chloro substituents enable Suzuki-Miyaura cross-coupling to attach aromatic linkers. Coordination sites on the hydrazine group can bind transition metals (e.g., Pd, Cu) for catalytic applications. Characterization involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.